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(5-Bromo-2-methyl-phenyl)-methyl-amine

Cat. No.: B13477191
M. Wt: 200.08 g/mol
InChI Key: DCIICBHFLJQIKA-UHFFFAOYSA-N
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Description

(5-Bromo-2-methyl-phenyl)-methyl-amine is a substituted aromatic amine that belongs to the broader class of anilines. Its structure, featuring a bromine atom and a methyl group on the phenyl ring, as well as a methyl group on the amine nitrogen, imparts a unique combination of electronic and steric properties. These characteristics make it a versatile intermediate in various chemical transformations.

PropertyData
CAS Number 216873-88-0 chemicalbook.comchemicalbook.com
Molecular Formula C₉H₁₂BrN chemicalbook.com
Molecular Weight 214.1 g/mol chemicalbook.com
Synonym N-methyl-1-(5-bromo-2-methylphenyl)methanamine

Aromatic amines are a cornerstone of organic chemistry, serving as precursors to a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. echemi.com The reactivity of an aromatic amine is heavily influenced by the substituents on the aromatic ring. In the case of this compound, the methyl group is an electron-donating group, which can influence the basicity of the amino group. ontosight.ai Conversely, the bromine atom is an electron-withdrawing group via induction but can also participate in resonance. This particular substitution pattern, with the bromine atom para to the methyl group, creates a distinct electronic profile that influences the regioselectivity of further chemical reactions. The presence of the bromine atom provides a reactive site for cross-coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. ossila.com

The significance of this compound lies in its potential as a versatile building block. Halogenated organic compounds, particularly bromo-derivatives, are crucial intermediates in medicinal chemistry. chemicalbook.com The bromine atom can be readily substituted or used in coupling reactions (like Suzuki or Buchwald-Hartwig reactions) to introduce more complex molecular fragments. This makes compounds like this compound valuable for generating libraries of compounds for drug discovery. mdpi.com

For instance, structurally related bromo-methyl-aniline derivatives have been utilized in the synthesis of potent and selective Bruton's tyrosine kinase (BTK) inhibitors, which are important for treating B-cell malignancies and autoimmune diseases. chemicalbook.com Similarly, other substituted anilines serve as precursors for sphingosine-1-phosphate-1 (S1P1) receptor agonists, which have applications in treating autoimmune conditions. chemicalbook.com The N-methyl group can also play a crucial role in modulating the pharmacological properties of a final compound, such as its solubility, metabolic stability, and binding affinity to biological targets.

The study of substituted anilines is deeply rooted in the history of synthetic organic chemistry, dating back to the 19th-century discovery and industrialization of aniline-based dyes. The development of methods to selectively introduce substituents onto the aromatic ring and the amine nitrogen has been a continuous area of research.

Early methods for N-alkylation of anilines often resulted in mixtures of primary, secondary, and tertiary amines. The development of more controlled synthetic routes, such as reductive amination, has been a significant advancement. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. organic-chemistry.org This method provides a highly efficient and direct way to synthesize secondary and tertiary amines, including substituted N-methylanilines. youtube.com Various reducing agents have been developed and optimized for this purpose, ranging from sodium cyanoborohydride to catalytic hydrogenation, each offering different levels of selectivity and functional group tolerance. youtube.compurdue.edu The synthesis of the specific precursor, 5-bromo-2-methylaniline (B1273131), can be achieved through the bromination of 2-methylaniline, a reaction that itself requires careful control of conditions to achieve the desired regioselectivity. echemi.com

Synthetic RouteDescriptionTypical Reagents
Reductive Amination A one-pot reaction between 5-bromo-2-methylbenzaldehyde (B1279380) and methylamine (B109427), followed by reduction of the intermediate imine.Methylamine, Sodium triacetoxyborohydride (B8407120) or H₂, Pd/C. organic-chemistry.orgyoutube.com
N-Alkylation Direct methylation of the precursor 5-bromo-2-methylaniline. This route may require optimization to prevent over-methylation.5-bromo-2-methylaniline, Methyl iodide or Dimethyl sulfate.
From Benzyl (B1604629) Bromide Nucleophilic substitution of 5-bromo-2-methylbenzyl bromide with methylamine.5-bromo-2-methylbenzyl bromide, Methylamine.

While this compound is available as a research chemical, detailed studies focusing specifically on this molecule are not extensively documented in peer-reviewed literature. Therefore, advanced studies would likely focus on exploring its synthetic utility and potential applications based on its structural motifs.

The primary objectives of such research would be:

To develop and optimize synthetic routes for the efficient and scalable production of this compound. This could involve comparing different reductive amination protocols or developing novel catalytic methods for its synthesis.

To explore its reactivity in various cross-coupling reactions. A key objective would be to use the bromine atom as a handle to synthesize a diverse library of derivatives. This would involve studying its performance in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

To utilize the compound as a key intermediate in the synthesis of biologically active molecules. Based on the utility of similar structures, a major goal would be to synthesize novel compounds and screen them for activity against targets like kinases (e.g., BTK), G-protein coupled receptors (e.g., S1P1), or other enzymes and receptors relevant to human diseases. chemicalbook.com

To investigate its potential in materials science. The aromatic and amine functionalities suggest it could be a monomer or a precursor for functional polymers or organic electronic materials. Research could focus on synthesizing and characterizing new materials derived from this compound.

Ultimately, advanced studies would aim to establish this compound as a valuable and versatile tool in the synthetic chemist's arsenal (B13267) for the creation of novel and functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrN B13477191 (5-Bromo-2-methyl-phenyl)-methyl-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

5-bromo-N,2-dimethylaniline

InChI

InChI=1S/C8H10BrN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3

InChI Key

DCIICBHFLJQIKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 5 Bromo 2 Methyl Phenyl Methyl Amine

Established Synthetic Pathways for Substituted Bromoanilines

Traditional methods for the synthesis of substituted bromoanilines like (5-Bromo-2-methyl-phenyl)-methyl-amine have been well-documented and are widely employed in organic synthesis. These pathways include reductive amination, nucleophilic aromatic substitution, and palladium-catalyzed amination, each with distinct mechanisms and applications.

Reductive Amination Strategies

Reductive amination is a versatile method for preparing amines from carbonyl compounds. wikipedia.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 5-bromo-2-methylbenzaldehyde (B1279380) with methylamine (B109427), followed by reduction.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.com The reaction conditions are generally mild, and the one-pot nature of the reaction, where the imine formation and reduction occur sequentially, makes it an efficient and "green" process by reducing the need for intermediate purification steps. wikipedia.org

Table 1: Comparison of Reducing Agents in Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Readily available, inexpensiveCan also reduce the starting aldehyde/ketone
Sodium Cyanoborohydride (NaBH₃CN)Selectively reduces the imine in the presence of the carbonyl groupToxic cyanide byproduct
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Mild, selective, and avoids the use of cyanideMore expensive than other borohydrides

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is another fundamental reaction for forming carbon-nitrogen bonds on an aromatic ring. wikipedia.org In this approach, a nucleophile, such as methylamine, displaces a leaving group, typically a halide, on the aromatic ring. For the synthesis of this compound, this would involve the reaction of a suitable precursor like 1-bromo-2-methyl-5-nitrobenzene with methylamine.

The success of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgyoutube.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. chemistrysteps.com Without such activating groups, the reaction conditions required are often harsh, involving high temperatures and pressures.

Palladium-Catalyzed Amination Protocols

Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, has become a powerful and widely used method for the synthesis of arylamines. researchgate.netnih.gov This reaction involves the cross-coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, this would entail the coupling of 5-bromo-2-methylaniline (B1273131) with a methylating agent or the direct coupling of 1,5-dibromo-2-methylbenzene with methylamine.

The development of various phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide range of aryl halides with various amines under mild conditions. nih.govorganic-chemistry.org The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. organic-chemistry.org

Table 2: Key Components in Palladium-Catalyzed Amination

ComponentFunctionExamples
Palladium PrecatalystSource of the active Pd(0) catalystPd₂(dba)₃, Pd(OAc)₂
LigandStabilizes the palladium center and facilitates the catalytic cycletBuBrettPhos, KPhos
BasePromotes the deprotonation of the amine and facilitates reductive eliminationNaOtBu, LiHMDS, K₃PO₄
SolventSolubilizes reactants and influences reaction rateToluene, Dioxane, THF

Novel and Green Chemistry Synthetic Routes

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel approaches such as photocatalysis and electrochemistry for the synthesis of amines.

Photocatalytic Approaches

Photocatalysis utilizes visible light to drive chemical reactions, often under mild conditions. beilstein-journals.org In the context of N-methylation, photocatalytic methods can offer a greener alternative to traditional approaches that often rely on stoichiometric and sometimes toxic reagents. Research has shown the use of iridium-based photocatalysts for the addition of N-methyl-N-((trimethylsilyl)methyl)aniline to cyclic α,β-unsaturated carbonyl compounds. beilstein-journals.org While not a direct synthesis of the target compound, this demonstrates the potential of photocatalysis in forming C-N bonds and functionalizing amine derivatives.

Electrochemistry-Mediated Synthesis

Electrochemical synthesis uses electrical current to drive chemical transformations, often avoiding the need for chemical oxidants or reductants. nih.gov This approach is gaining traction as a sustainable method for chemical synthesis. Recent studies have demonstrated the electrochemical N-formylation of methylamine using methanol (B129727) as both a reagent and solvent, which proceeds through a methylisocyanide intermediate. nih.gov While this produces a formamide (B127407), subsequent reduction could yield the desired N-methyl amine, highlighting the potential of electrosynthesis in constructing C-N bonds in a more environmentally benign manner.

Biocatalytic Transformations

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of this compound, several biocatalytic approaches can be envisioned, primarily focusing on the formation of the C-N bond and subsequent N-methylation.

Enzymatic N-Methylation: Methyltransferases are a class of enzymes that can selectively transfer a methyl group to a substrate. nih.govnih.gov Engineered and naturally occurring methyltransferases have demonstrated efficacy in the N-methylation of various heterocycles and aromatic amines. nih.govnih.gov A plausible biocatalytic route to this compound could involve the use of a methyltransferase to methylate a precursor amine, 5-bromo-2-methylaniline. This reaction typically utilizes a methyl donor, such as S-adenosyl-L-methionine (SAM), which can be regenerated in situ to improve process efficiency. nih.govnih.gov

Biocatalytic Amination: Another potential biocatalytic strategy involves the direct amination of a suitable precursor. Transaminases are a well-studied class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde. researchgate.net While direct amination of an aromatic ring is challenging, a multi-step chemoenzymatic route could be designed. For instance, a precursor ketone could be aminated using a transaminase to produce the primary amine, which is then methylated. Alternatively, native amine dehydrogenases have emerged as promising biocatalysts for the synthesis of chiral amines through reductive amination. frontiersin.org

The table below summarizes key findings from studies on biocatalytic N-methylation and amination that could be relevant for the synthesis of this compound.

Enzyme ClassSubstrate TypeKey AdvantagesPotential Application
MethyltransferasesAromatic amines, heterocyclesHigh regioselectivity, mild reaction conditionsN-methylation of 5-bromo-2-methylaniline
TransaminasesKetones, aldehydesHigh enantioselectivity for chiral aminesAmination of a ketone precursor
Amine DehydrogenasesKetonesDirect reductive aminationSynthesis of the primary amine precursor

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving the desired substitution pattern in this compound requires careful control of chemo-, regio-, and stereoselectivity.

Regioselective Synthesis: The synthesis of the precursor, 5-bromo-2-methylaniline, is a critical step that dictates the final substitution pattern. A common strategy for the regioselective bromination of anilines involves the protection of the amino group as an acetanilide (B955). doubtnut.com This directs bromination to the positions ortho and para to the activating methyl group. Subsequent hydrolysis of the acetanilide yields the desired 2-bromo-4-methylaniline. doubtnut.com

For the direct regioselective amination of arenes, photocatalysis has emerged as a powerful tool, allowing for the formation of C-N bonds without the need for pre-functionalization. nih.gov This approach could potentially be applied to a suitably substituted aromatic precursor.

N-Methylation: The N-methylation of aromatic amines can be achieved using various reagents and catalysts. A versatile and selective method for N-methylation utilizes methanol as a sustainable methylating agent in the presence of a heterogeneous platinum-on-carbon (Pt/C) catalyst. shokubai.org This process is reported to be highly selective for the N-monomethylation of aromatic amines. shokubai.org Another approach involves the use of iridium-based catalysts for the monomethylation of aromatic amines with methanol. rsc.org

The following table outlines a potential regioselective synthetic route to this compound.

StepReactionReagents and ConditionsPurpose
1Acetylationp-Toluidine, Acetic AnhydrideProtection of the amino group
2BrominationN-Acetyl-p-toluidine, BromineRegioselective introduction of the bromo group
3Hydrolysis2-Bromo-N-acetyl-4-methyl aniline (B41778), Acid/BaseDeprotection of the amino group to yield 5-bromo-2-methylaniline
4N-Methylation5-bromo-2-methylaniline, Methanol, Pt/C catalystSelective formation of the methylamino group

Stereoselective Synthesis: While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of chiral amine derivatives. Asymmetric hydrogenation catalyzed by transition metals is a powerful technique for the enantioselective synthesis of chiral amines. acs.orgnih.gov Chiral reagents, such as tert-butanesulfinamide, are also widely used for the asymmetric synthesis of a variety of amines. yale.edu

Scale-Up Considerations and Process Intensification in Synthesis

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability, safety, and efficiency. Process intensification, particularly through the use of continuous flow chemistry, offers significant advantages for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). pharmasalmanac.comscispace.comacs.orgnih.gov

Continuous Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch reactor. nih.govalmacgroup.com This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. pharmasalmanac.comscispace.com For exothermic reactions like nitrations or certain aminations, the high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, reducing the risk of thermal runaways. cetjournal.it

The scale-up of flow processes can often be achieved by "numbering-up" (using multiple reactors in parallel) or by extending the operation time, which is generally more straightforward than scaling up batch reactors. acs.orgalmacgroup.com Continuous flow systems can also be integrated with in-line purification and analysis, leading to a more streamlined and efficient manufacturing process. rsc.org

Process Intensification Strategies: Process intensification aims to develop more efficient and sustainable chemical processes. pharmafeatures.comnumberanalytics.comresearchgate.netnumberanalytics.com Key strategies applicable to the synthesis of this compound include:

Solvent Minimization: Reducing the amount of solvent used in reactions and purifications to decrease waste and improve process economics. cetjournal.it

Catalyst Optimization: Utilizing highly active and selective catalysts to improve reaction efficiency and reduce by-product formation. numberanalytics.com

Telescoping Reactions: Combining multiple reaction steps into a single continuous process without isolating intermediates to reduce processing time and waste. acs.org

The table below highlights the benefits of process intensification for the synthesis of this compound.

Process Intensification TechniqueKey BenefitsRelevance to Synthesis
Continuous Flow ChemistryEnhanced safety, improved yield and selectivity, easier scale-upControl of exothermic bromination and amination steps
In-line PurificationReduced workup time, continuous productionIntegration of extraction and crystallization steps
Catalyst RecyclingReduced cost, improved sustainabilityUse of heterogeneous catalysts for N-methylation

Reactivity and Reaction Mechanisms of 5 Bromo 2 Methyl Phenyl Methyl Amine

Electrophilic Aromatic Substitution Reactions

Halogenation Studies (Beyond Bromination)

Further halogenation, such as chlorination or iodination, of (5-Bromo-2-methyl-phenyl)-methyl-amine is dictated by the existing substituents. The primary activating groups, the methylamino and methyl groups, direct incoming electrophiles to the positions ortho and para to them. Given the starting material's structure, the available positions for substitution are C3, C4, and C6. The C6 position is ortho to the methylamino group and meta to the bromine, making it a likely site for substitution. The C4 position is para to the methyl group and ortho to the bromine. The C3 position is ortho to the methyl group and meta to both the bromine and methylamino groups. The strong activation and directing influence of the methylamino group suggest that substitution is most likely to occur at the C6 position.

Nitration and Sulfonation Reactivity

Nitration of the parent amine, 5-bromo-2-methylaniline (B1273131), provides significant insight into the reactivity of this compound. The reaction yields 5-Bromo-2-methyl-3-nitroaniline, indicating that the nitro group is introduced at the C3 position. nih.gov This regioselectivity is a result of the combined directing effects of the activating amino and methyl groups, which direct the incoming nitronium ion (NO₂⁺) to this position, which is ortho to the methyl group and meta to the bromo group. nih.gov

Sulfonation of aromatic amines can be complex, as the reaction is often reversible and can be used to introduce a sulfonic acid group as a protecting or directing element. mdpi.com Under typical sulfonation conditions (e.g., using fuming sulfuric acid), the electrophile (SO₃) would be expected to attack the most nucleophilic positions of the ring. Based on the directing effects, the sulfonic acid group would likely be introduced at the C6 position, ortho to the highly activating methylamino group.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally incompatible with aromatic rings bearing an amino group, such as this compound. researchgate.netnih.gov The lone pair of electrons on the nitrogen atom of the amine coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. researchgate.net This interaction forms a complex that deactivates the aromatic ring, rendering it less reactive towards the electrophile. rsc.org

To perform a Friedel-Crafts reaction on this substrate, the amine functionality must first be protected. A common strategy is to convert the amine into an amide, for instance, N-(5-bromo-2-methylphenyl)acetamide. nih.gov This reduces the basicity of the nitrogen and its tendency to coordinate with the Lewis acid. Once protected, the acetylamino group is still an ortho-, para-director, and Friedel-Crafts acylation or alkylation would proceed, with substitution likely occurring at the C6 position, which is para to the bromine and ortho to the amide.

Nucleophilic Substitution at the Aromatic Ring

Nucleophilic substitution on the aromatic ring of this compound primarily involves the displacement of the bromide ion. The feasibility and mechanism of this substitution depend critically on the reaction conditions and the nature of the nucleophile.

Reactivity with Strong Nucleophiles

The direct displacement of the bromine atom by strong nucleophiles via the traditional nucleophilic aromatic substitution (SₙAr) mechanism is generally not favored for this compound. chemistrysteps.comlibretexts.org The SₙAr mechanism requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org this compound lacks such activating groups; the methyl and methylamino groups are electron-donating, which destabilizes the intermediate required for the SₙAr pathway.

Under extremely harsh conditions, using a very strong base like sodium amide (NaNH₂), a substitution reaction could potentially proceed through an elimination-addition mechanism involving a benzyne intermediate. chemistrysteps.com However, this pathway often leads to a mixture of products.

Palladium-Catalyzed Cross-Coupling Reactions

The most effective method for achieving substitution at the C-Br bond of this compound is through palladium-catalyzed cross-coupling reactions. dntb.gov.ua These reactions have revolutionized the synthesis of complex aromatic compounds and are highly tolerant of various functional groups. nih.gov Two of the most significant examples are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.govmdpi.com It involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This methodology allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the position of the bromine atom. Studies on the closely related 5-bromo-2-methylpyridin-3-amine demonstrate successful coupling with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions with a Related Substrate
Aryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9075 mdpi.com
5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9082 mdpi.com
5-bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9078 mdpi.com

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. wikipedia.orgrug.nl This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rug.nlias.ac.in This allows for the synthesis of a wide array of more complex diaryl or alkyl-aryl amines. The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad applicability of this reaction, enabling the coupling of a wide variety of amines with aryl halides. rug.nlias.ac.in

Table 2: Typical Conditions for Buchwald-Hartwig Amination
Aryl HalideAminePd SourceLigandBaseSolventTemp (°C)Reference
Aryl BromidePrimary/Secondary AminePd(OAc)₂XPhos, SPhos, RuPhosNaOt-Bu, K₃PO₄Toluene, Dioxane80-110 rug.nlias.ac.in
Aryl BromideAniline (B41778) derivativePd₂(dba)₃BINAPNaOt-BuToluene100 ias.ac.in

These palladium-catalyzed methods provide a reliable and high-yielding route to functionalize the C-Br bond of this compound, overcoming the inherent low reactivity of the substrate in classical nucleophilic aromatic substitution reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For a substrate like this compound, this reaction would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the position of the bromine atom.

Detailed Research Findings: While specific studies on this compound are not available, research on the closely related 4-bromo-2-methylaniline provides insight into the expected reaction conditions. For instance, the Suzuki coupling of an imine derivative of 4-bromo-2-methylaniline with various arylboronic acids has been successfully achieved using a palladium(0) catalyst. The reaction typically proceeds at elevated temperatures in the presence of a base to facilitate the transmetalation step.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O90Moderate to Good
[Pd(allyl)Cl]₂t-BuXPhost-BuONaToluene100Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄THF80Good to Excellent

This table presents representative conditions for Suzuki-Miyaura coupling based on analogous reactions of similar bromoaniline derivatives. The specific yield will depend on the nature of the boronic acid used.

Sonogashira Coupling Reactions

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org

Detailed Research Findings: The reactivity of aryl bromides in Sonogashira coupling is generally lower than that of aryl iodides but can be achieved under appropriate conditions. For an electron-rich substrate like this compound, heating is often required to achieve good conversion. Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid issues related to the copper co-catalyst. libretexts.org

CatalystCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂CuIEt₃NTolueneRoom Temp. to 70
Pd(OAc)₂NonePiperidineDMF100
[Pd(allyl)Cl]₂ / LigandCuIDIPATHF60

This interactive data table outlines typical conditions for Sonogashira coupling reactions of aryl bromides. The optimal conditions can vary depending on the specific alkyne and ligand used.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.orgacsgcipr.org This reaction would allow for the introduction of a second, different amine substituent onto the aromatic ring of this compound.

Detailed Research Findings: The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, phosphine ligand, and base. acsgcipr.orgnih.gov For the coupling of an aryl bromide with a secondary amine, a variety of effective catalytic systems have been developed. The selection of the ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results. Strong bases such as sodium tert-butoxide are commonly employed to facilitate the deprotonation of the amine. nih.gov

Palladium PrecatalystLigandBaseSolventTemperature (°C)
[Pd(allyl)Cl]₂XPhost-BuONaToluene100
Pd₂(dba)₃RuPhosCs₂CO₃1,4-Dioxane110
Pd(OAc)₂BINAPK₃PO₄Toluene100

This table showcases common catalytic systems used for the Buchwald-Hartwig amination of aryl bromides with secondary amines. The choice of conditions will depend on the specific amine coupling partner.

Negishi and Stille Coupling Applications

The Negishi and Stille couplings are additional powerful palladium-catalyzed methods for forming carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes. wikipedia.orgorganic-chemistry.orgnrochemistry.comorganic-chemistry.orgwikipedia.org

Negishi Coupling: Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net The Negishi coupling of this compound with an organozinc reagent would provide a versatile route to various substituted derivatives. Both palladium and nickel catalysts can be employed for this transformation. wikipedia.org

Stille Coupling: Organostannanes are stable and tolerant of a wide range of functional groups, making the Stille coupling a reliable synthetic method. organic-chemistry.orgnrochemistry.comwikipedia.orgresearchgate.netuwindsor.ca However, the toxicity of organotin compounds is a significant drawback. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Coupling ReactionCatalystOrganometallic ReagentSolvent
NegishiPd(PPh₃)₄ or Ni(acac)₂R-ZnXTHF or DMF
StillePd(PPh₃)₄R-SnBu₃Toluene or DMF

This interactive data table provides a general overview of the conditions for Negishi and Stille couplings of aryl bromides. Specific conditions can be optimized based on the coupling partners.

Copper-Mediated Coupling Reactions

The Ullmann condensation is a classical copper-mediated reaction for the formation of carbon-nitrogen and carbon-oxygen bonds. wikipedia.orgorganic-chemistry.org It represents an alternative to the palladium-catalyzed methods, though it often requires harsher reaction conditions, such as higher temperatures. wikipedia.org

Detailed Research Findings: The traditional Ullmann reaction involves stoichiometric amounts of copper, but modern protocols often utilize catalytic amounts of a copper salt in the presence of a ligand. For the N-arylation of an amine with an aryl bromide, a copper(I) salt is typically used as the catalyst, often in a polar, high-boiling solvent. The addition of a ligand, such as a diamine, can significantly improve the efficiency of the reaction.

Copper SourceLigandBaseSolventTemperature (°C)
CuIL-prolineK₂CO₃DMSO110
Cu PowderNoneK₂CO₃Water100
CuIPhenanthrolineCs₂CO₃NMP150

This table illustrates typical conditions for copper-mediated N-arylation of aryl bromides. The reactivity can be influenced by the electronic properties of the aryl bromide and the nature of the amine.

Reactions Involving the Amine Functional Group

The secondary amine group in this compound is nucleophilic and can readily participate in reactions such as acylation and sulfonylation.

Acylation and Sulfonylation Studies

Acylation: Acylation of the secondary amine with an acylating agent, such as an acid chloride or anhydride, would yield the corresponding amide. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. youtube.comlearncbse.in

Sulfonylation: Similarly, sulfonylation with a sulfonyl chloride, like p-toluenesulfonyl chloride, in the presence of a base, would produce a sulfonamide. researchgate.netsemanticscholar.orgnih.govsemnan.ac.ir

Detailed Research Findings: The acylation of anilines is a well-established transformation. For a secondary amine like this compound, the reaction with acetic anhydride or acetyl chloride would be expected to proceed readily. The sulfonylation of amines is also a common reaction, providing stable sulfonamides. The reaction of anilines with p-toluenesulfonyl chloride often proceeds efficiently at room temperature, sometimes even without a solvent. semanticscholar.org

ReactionReagentBaseSolvent
AcylationAcetic AnhydridePyridineDichloromethane
AcylationAcetyl ChlorideTriethylamineTHF
Sulfonylationp-Toluenesulfonyl ChloridePyridineDichloromethane
Sulfonylationp-Toluenesulfonyl ChlorideNoneNeat

This table provides representative conditions for the acylation and sulfonylation of secondary amines. The choice of base and solvent can be adjusted to optimize the reaction.

Alkylation and Arylation of the Amine

The secondary amine group in this compound is nucleophilic and readily undergoes reactions with electrophiles such as alkyl and aryl halides.

Alkylation: The nitrogen atom can attack an alkyl halide in a nucleophilic substitution reaction to form a tertiary amine. This process can continue to form a quaternary ammonium salt if an excess of the alkylating agent is used. The methylamine (B109427) group acts as a nucleophile, enabling the formation of more complex amine derivatives smolecule.com. The synthesis of mixed secondary amines can be challenging as alkylation of primary or secondary amines often leads to non-selective over-alkylation, sometimes necessitating the use of protecting groups for controlled synthesis acs.org.

Arylation: N-arylation of the amine can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig aminations. In these reactions, an aryl halide or boronic acid is coupled with the amine in the presence of a suitable metal catalyst, typically copper or palladium. For instance, Chan-Lam coupling often utilizes a copper(II) catalyst and a base like triethylamine or pyridine to facilitate the formation of the C-N bond nih.gov. These bases assist in the catalytic cycle and neutralize acid byproducts nih.gov.

Reaction TypeReagentsTypical CatalystProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I, CH₃CH₂Br)None (Direct Nucleophilic Substitution)Tertiary Amine / Quaternary Ammonium Salt
N-Arylation (Chan-Lam)Aryl Boronic AcidCu(OAc)₂Tertiary Aryl Amine
N-Arylation (Buchwald-Hartwig)Aryl Halide (e.g., Ph-Br)Palladium complex (e.g., Pd₂(dba)₃) with a ligandTertiary Aryl Amine

Formation of Imines and Amides

Imine Formation: this compound, as a secondary amine, reacts with aldehydes and ketones to form enamines, not imines. The reaction proceeds via an iminium ion intermediate. The initial step is the nucleophilic addition of the amine to the carbonyl carbon chemistrysteps.com. This is followed by proton transfers and the elimination of a water molecule to form a C=N double bond, creating an electrophilic iminium ion chemistrysteps.comlumenlearning.com. Since the nitrogen atom in the intermediate formed from a secondary amine lacks a proton to eliminate, a proton is instead removed from an adjacent carbon atom (the α-carbon) to form the C=C double bond of the enamine chemistrysteps.com. The reaction is reversible and typically catalyzed by a mild acid, with the optimal pH often being around 5 lumenlearning.comlibretexts.org.

Amide Formation: Amides can be synthesized from this compound by reaction with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. For example, reacting the amine with an acyl chloride results in a nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group and formation of the corresponding N-methyl-N-(5-bromo-2-methylphenyl) amide. A similar reaction occurs with acid anhydrides, as seen in the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from the corresponding amine and acetic anhydride mdpi.com.

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: The amine functional group is susceptible to oxidation, which can lead to the formation of various products depending on the oxidizing agent and reaction conditions smolecule.com. Mild oxidation may lead to the formation of imines or enamines, though with secondary amines, other pathways are possible. Stronger oxidation can lead to more complex products or degradation of the molecule. The presence of the electron-rich aromatic ring also makes it susceptible to oxidative processes.

Reductive Transformations: The primary site for reduction in this compound is the carbon-bromine bond. The aryl bromide can undergo reductive dehalogenation using various methods, including catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or treatment with reducing agents like lithium aluminum hydride, although the latter is more commonly used for reducing polar double bonds pearson.com. This would yield N,2-dimethylaniline. The aromatic ring itself can be reduced under more forcing conditions (high pressure and temperature hydrogenation with specific catalysts like rhodium or ruthenium), but this is a less common transformation for this type of substrate.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies for this compound are not widely documented, the principles of physical organic chemistry allow for the elucidation of its reaction pathways.

Transition state analysis involves studying the high-energy intermediate state that molecules pass through during a chemical reaction. For reactions like the nucleophilic substitution involved in alkylation or the nucleophilic aromatic substitution (SNAr) that could occur at the bromine-substituted carbon, computational methods such as Density Functional Theory (DFT) are often employed nih.gov. These calculations can model the geometry and energy of the transition state, providing insight into the reaction barrier and the factors that influence it. For some SNAr reactions, a concerted mechanism involving a single transition state has been identified through both experimental data and computational analysis acs.org.

Spectroscopic techniques are invaluable for detecting and characterizing transient intermediates that may form during a reaction. For the reactions of this compound, techniques like NMR, IR, and mass spectrometry could be employed. For instance, in the formation of an enamine, the key iminium ion intermediate could potentially be observed under specific conditions using NMR spectroscopy. In a study of a different reaction, deuteration observed via ¹H NMR was used to demonstrate the reactivity of a specific carbon atom, providing evidence for the proposed reaction mechanism mdpi.com. Similarly, mass spectrometry is frequently used to identify reaction products and can provide evidence for the structure of intermediates mdpi.com.

Derivatization and Analog Synthesis of 5 Bromo 2 Methyl Phenyl Methyl Amine

Synthesis of N-Substituted Analogs

The nitrogen atom of the methyl-amine group serves as a key handle for introducing a wide range of substituents, thereby modulating the compound's steric and electronic properties.

The synthesis of N-alkyl and N-aryl analogs of (5-Bromo-2-methyl-phenyl)-methyl-amine is a common strategy to explore the impact of various substituents on the molecule's characteristics.

N-Alkylation: The introduction of additional alkyl groups onto the nitrogen atom can be achieved through several established methods. One common approach is the reaction with alkyl halides in the presence of a base. psu.edu This reaction proceeds via an SN2 mechanism. Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst, such as iridium or ruthenium complexes. nih.govrsc.org This green chemistry approach is highly efficient and produces water as the only byproduct. rsc.org Reductive amination, involving the reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent, is another viable route for N-alkylation.

N-Arylation: The formation of a new nitrogen-carbon bond with an aromatic ring is typically accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent example, employing a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. nih.gov Copper-catalyzed methods, such as the Ullmann condensation and the Chan-Lam coupling, provide alternative pathways. mdpi.commdpi.com The Chan-Lam coupling, which uses aryl boronic acids as the arylating agent, is often favored due to its mild reaction conditions. mdpi.comnih.gov

Table 1: Examples of N-Alkylation and N-Arylation Reactions for Anilines
Reaction TypeAlkylating/Arylating AgentCatalyst/ReagentsProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I, EtI)Base (e.g., K₂CO₃)(5-Bromo-2-methyl-phenyl)-dialkyl-amine
N-Alkylation (Borrowing Hydrogen)Alcohol (e.g., Benzyl (B1604629) alcohol)Ir or Ru complex, Base (e.g., KOtBu)N-Benzyl-(5-Bromo-2-methyl-phenyl)-methyl-amine
N-Arylation (Buchwald-Hartwig)Aryl Bromide (e.g., Bromobenzene)Pd catalyst, Ligand (e.g., BrettPhos)N-Aryl-(5-Bromo-2-methyl-phenyl)-methyl-amine
N-Arylation (Chan-Lam)Aryl Boronic AcidCu(OAc)₂N-Aryl-(5-Bromo-2-methyl-phenyl)-methyl-amine

The introduction of heterocyclic moieties onto the amine nitrogen can significantly alter the biological and physicochemical properties of the parent molecule. The synthesis of these analogs generally follows the same principles as N-arylation, utilizing transition-metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have proven effective in coupling heterocyclic halides or boronic acids with amines. mdpi.commdpi.com The choice of catalyst, ligand, base, and solvent is critical and often needs to be optimized for specific heterocyclic systems to achieve good yields.

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. organic-chemistry.org This is achieved by converting the amine into a less reactive functional group, most commonly a carbamate. masterorganicchemistry.com The choice of protecting group is crucial, as it must be stable under the subsequent reaction conditions and easily removable without affecting other parts of the molecule. organic-chemistry.org

Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): This group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comnih.gov

Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is attached using Fmoc-Cl or Fmoc-OSu and is notably labile under mild basic conditions (e.g., using piperidine), making it orthogonal to both Boc and Cbz groups. organic-chemistry.org

Tosyl (Ts): The tosyl group is a robust protecting group, installed using tosyl chloride. Its removal typically requires harsh conditions, such as treatment with sodium in liquid ammonia (B1221849). thieme-connect.de

Table 2: Common Amine Protecting Groups and Their Cleavage Conditions
Protecting GroupAbbreviationInstallation ReagentDeprotection Conditions
tert-ButoxycarbonylBocBoc₂OStrong Acid (e.g., TFA) masterorganicchemistry.com
CarboxybenzylCbzBenzyl ChloroformateCatalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com
9-FluorenylmethoxycarbonylFmocFmoc-ClBase (e.g., Piperidine) organic-chemistry.org
TosylTsTosyl Chloride (TsCl)Sodium in liquid ammonia thieme-connect.de

Aromatic Ring Functionalization and Modification

The phenyl ring of this compound is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the bromo, methyl, and N-methylamino groups.

Further halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents. For instance, bromination can be carried out with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃. libretexts.org The directing effects of the substituents on the ring must be considered. The N-methylamino group is a powerful activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The bromo group is deactivating but ortho-, para-directing. The positions open for substitution are C-3, C-4, and C-6. The strong activating effect of the amino group will likely direct incoming electrophiles to the positions ortho and para to it (C-4 and C-6).

Nitration: The introduction of a nitro group onto the aromatic ring is a key transformation. rushim.ru This is typically achieved by treating the substrate with a mixture of nitric acid and sulfuric acid. rushim.ruyoutube.com The powerful activating effect of the N-methylamino group makes the ring highly susceptible to nitration. To control the reaction and prevent oxidation, the reaction is often carried out at low temperatures. The nitro group is expected to be directed to the positions ortho or para to the amine, resulting primarily in 4-nitro or 6-nitro derivatives. The compound (5-Bromo-2-nitro-phenyl)-methyl-amine is a known chemical, suggesting that nitration of the parent aniline (B41778) followed by N-methylation is a viable synthetic route. echemi.comchemicalbook.com

Amino Analogs: An aromatic nitro group can be readily converted to a primary amino group through reduction. A wide variety of reducing agents can accomplish this transformation, including metals in acidic solution (e.g., SnCl₂, Fe/HCl) or catalytic hydrogenation (H₂ with catalysts like Pd, Pt, or Ni). The resulting amino analog, containing two nitrogen-based functional groups, can serve as a versatile building block for further derivatization, such as in the synthesis of heterocyclic ring systems.

Table 3: Aromatic Ring Functionalization Strategies
ReactionReagentsExpected Major Product(s)
BrominationBr₂, FeBr₃(4,5-Dibromo-2-methyl-phenyl)-methyl-amine
NitrationHNO₃, H₂SO₄(5-Bromo-2-methyl-4-nitro-phenyl)-methyl-amine and/or (5-Bromo-2-methyl-6-nitro-phenyl)-methyl-amine
Reduction of Nitro GroupSnCl₂, HCl or H₂, Pd/C(4-Amino-5-bromo-2-methyl-phenyl)-methyl-amine

Carboxylation and Formylation

Introducing carboxyl (-COOH) and formyl (-CHO) groups onto the aromatic ring of this compound can significantly alter its electronic and steric properties. These functional groups serve as key handles for further synthetic transformations.

Carboxylation: The direct carboxylation of the aromatic ring can be challenging but may be achieved through methods like ortho-lithiation followed by quenching with carbon dioxide. The N-methylamino group is a potential directed metalation group (DMG), although it is weaker than others. Protection of the amine, for instance as a pivaloyl amide, can enhance its directing ability, favoring lithiation at the C6 position, ortho to the amine. Subsequent reaction with CO₂ would yield the corresponding benzoic acid derivative.

Formylation: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings, such as N,N-disubstituted anilines. wikipedia.orgijpcbs.com The N-methylamino group is a strong activating, ortho, para-director. Given that the position para to the amine is blocked by the bromine atom, formylation is predicted to occur at the C6 position, which is ortho to the amine. The reaction typically employs a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgchemijournal.com

ReactionReagents & ConditionsPredicted Major ProductNotes
Carboxylation (via Directed ortho-Metalation)1. Protection (e.g., PivCl) 2. s-BuLi, THF, -78 °C 3. CO₂(s) 4. Acid workup & deprotection6-Amino-2-bromo-3-methylbenzoic acid derivativeRequires amine protection to be effective as a directed metalation group. sci-hub.se
Formylation (Vilsmeier-Haack)POCl₃, DMF, 0 °C to heat2-Bromo-5-(methylamino)-4-methylbenzaldehydeThe N-methylamino group strongly directs the electrophile to the ortho C6 position. wikipedia.org

Side-Chain Modifications (Methyl Group at C2)

The methyl group at the C2 position represents another key site for synthetic modification, allowing for transformations that extend the molecular scaffold from the benzylic position.

Oxidation: The benzylic methyl group is susceptible to oxidation by strong oxidizing agents. Reagents such as hot, aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group completely to a carboxylic acid. masterorganicchemistry.comlibretexts.orglibretexts.org This transformation converts the starting material into 4-bromo-2-(methylamino)benzoic acid. It is important to note that the reaction conditions are harsh and may require protection of the amine group to prevent side reactions. Milder oxidation conditions could potentially yield the corresponding benzaldehyde, though over-oxidation to the carboxylic acid is common. masterorganicchemistry.com

Reduction: While the methyl group itself cannot be reduced further, if it is first oxidized to a carbonyl group (aldehyde or ketone), subsequent reduction reactions can be performed. For example, if 4-bromo-2-(methylamino)benzaldehyde were synthesized, the formyl group could be reduced to a hydroxymethyl group (-CH₂OH) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reaction TypeReagents & ConditionsStarting MaterialProduct
Benzylic OxidationKMnO₄, H₂O, heatThis compound4-Bromo-2-(methylamino)benzoic acid
Carbonyl ReductionNaBH₄, MeOH4-Bromo-2-(methylamino)benzaldehyde(4-Bromo-2-(methylamino)phenyl)methanol

The benzylic hydrogens of the methyl group can be selectively replaced with halogens via free-radical halogenation. ucalgary.ca The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or AIBN, and light (hν) is a standard method for benzylic bromination. jove.commasterorganicchemistry.comwikipedia.org This reaction is highly regioselective for the benzylic position due to the resonance stabilization of the intermediate benzylic radical. jove.com This method would convert this compound into (5-Bromo-2-(bromomethyl)-phenyl)-methyl-amine, a versatile intermediate for further nucleophilic substitution reactions.

ReactionReagents & ConditionsProductUtility of Product
Benzylic BrominationNBS, AIBN (cat.), CCl₄, reflux(5-Bromo-2-(bromomethyl)-phenyl)-methyl-amineIntermediate for nucleophilic substitution to introduce ethers, esters, amines, etc. at the benzylic position.

Design and Synthesis of Multi-functionalized Analogs

By combining the reactions described above, a wide array of multi-functionalized analogs can be designed and synthesized. The reactivity of the three key positions—the aromatic ring, the benzylic methyl group, and the bromine atom—can be exploited in sequential or orthogonal synthetic strategies.

For example, a synthetic pathway could begin with the benzylic bromination of the methyl group using NBS. The resulting (5-Bromo-2-(bromomethyl)-phenyl)-methyl-amine can then be subjected to nucleophilic substitution with a variety of nucleophiles (e.g., alkoxides, cyanides, azides) to introduce diversity at the benzylic position. Subsequently, the bromine atom on the aromatic ring can be used in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira reaction, to introduce aryl, heteroaryl, or alkynyl substituents. This strategic approach allows for the systematic modification of the molecule at multiple points, enabling the creation of complex and diverse structures from a single starting material.

Library Synthesis and Combinatorial Approaches

The structure of this compound is well-suited for the parallel synthesis of compound libraries. The aryl bromide functionality is a particularly powerful handle for combinatorial chemistry, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromine atom can be readily coupled with a vast array of commercially available boronic acids and esters to introduce diverse aryl, heteroaryl, or alkenyl groups at the C5 position. rsc.orgresearchgate.net This reaction is known for its broad functional group tolerance, making it ideal for library synthesis. nih.gov

Buchwald-Hartwig Amination: This reaction allows for the coupling of the aryl bromide with a wide range of primary or secondary amines, amides, or carbamates, creating new C-N bonds. wikipedia.orgrsc.org This would generate a library of analogs with different substituents replacing the bromine atom.

A typical combinatorial approach would involve dispensing the parent compound into a multi-well plate and then adding different coupling partners (e.g., a unique boronic acid or amine) and the catalyst system to each well. This parallel workflow enables the rapid generation of hundreds or thousands of distinct analogs for biological screening.

Library StrategyKey ReactionPoint of DiversityExample Coupling Partners
Aryl/Heteroaryl DiversificationSuzuki-Miyaura CouplingC5 (replacing Br)Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid
Amine/Amide DiversificationBuchwald-Hartwig AminationC5 (replacing Br)Morpholine, Piperazine, Aniline, Benzamide
Benzylic DiversificationNucleophilic Substitution (on brominated intermediate)C2-methyl groupSodium methoxide, Potassium cyanide, Sodium azide

Spectroscopic and Structural Elucidation Studies of 5 Bromo 2 Methyl Phenyl Methyl Amine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For (5-Bromo-2-methyl-phenyl)-methyl-amine, a suite of advanced NMR experiments provides comprehensive structural details.

Due to the substitution pattern on the aromatic ring (bromo at C5, methyl at C2, and methyl-amine at C1), the three aromatic protons are distinct, leading to a complex but interpretable splitting pattern in the ¹H NMR spectrum. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating methyl and amine groups and the electron-withdrawing bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on established substituent effects in related aromatic compounds. Actual experimental values may vary based on solvent and concentration.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3 ~6.9 - 7.1 -
H4 ~6.6 - 6.8 -
H6 ~7.2 - 7.4 -
N-H Variable, broad (~3.5 - 4.5) -
C1-N-CH₃ ~2.8 - 3.0 ~30 - 32
C2-CH₃ ~2.2 - 2.4 ~17 - 19
C1 - ~145 - 148
C2 - ~128 - 131
C3 - ~130 - 133
C4 - ~118 - 121
C5 - ~115 - 118
C6 - ~125 - 128

While 1D NMR provides initial data, 2D NMR experiments are indispensable for confirming the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show a correlation between the adjacent aromatic protons H3 and H4. A weaker, long-range coupling might be observed between H4 and H6. This confirms their relative positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. It would be used to definitively assign the carbon signals. For instance, the proton signal at ~7.0 ppm would correlate with the C3 carbon signal, the proton signal at ~2.8 ppm would correlate with the N-methyl carbon, and the signal at ~2.3 ppm would correlate with the C2-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for piecing together the molecular structure. Key expected correlations would include:

The N-methyl protons (~2.8 ppm) showing correlations to C1 and the N-methyl carbon itself.

The C2-methyl protons (~2.3 ppm) showing correlations to C1, C2, and C3.

The aromatic proton H6 showing correlations to C2, C4, and C5, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would show through-space correlations between the N-methyl protons and the proton at the H6 position, as well as between the C2-methyl protons and the proton at the H3 position. These correlations provide definitive evidence for the relative placement of the substituents on the aromatic ring.

Solid-State NMR (SSNMR) provides insights into the structure and dynamics of molecules in their crystalline form. For this compound, SSNMR can be particularly informative. The technique is sensitive to molecular packing, polymorphism, and the local environment of each nucleus. acs.org

The presence of the bromine atom introduces challenges and opportunities. Both bromine isotopes, ⁷⁹Br and ⁸¹Br, are quadrupolar nuclei. huji.ac.il This means their interaction with the local electric field gradient results in very broad NMR signals, which can be difficult to observe directly with high resolution. huji.ac.ilresearchgate.net However, their quadrupolar parameters, such as the nuclear quadrupole coupling constant (C_Q_), are highly sensitive to the symmetry of the local electronic environment. researchgate.net Therefore, ⁷⁹Br/⁸¹Br SSNMR can be a powerful probe for characterizing the C-Br bond and detecting different crystalline forms or hydration states. acs.org Furthermore, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can provide high-resolution spectra of the carbon and nitrogen atoms in the solid state, revealing information about distinct molecular conformations present in the crystal lattice. researchgate.net

Variable Temperature (VT) NMR is used to study dynamic processes in molecules, such as conformational exchange or restricted rotation. ox.ac.uk In N-substituted anilines, rotation around the C(aryl)-N bond can be hindered due to steric interactions with ortho substituents. researchgate.net

In the case of this compound, the methyl group at the C2 position can sterically hinder the rotation of the N-methyl group. At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the observation of distinct signals for different rotational isomers (rotamers). ox.ac.uk As the temperature is increased, the rate of rotation increases. This would cause the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. rsc.org Analyzing the spectra at different temperatures allows for the calculation of the energy barrier to this rotation, providing valuable thermodynamic data about the molecule's conformational dynamics. ox.ac.uk

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govmdpi.com These two techniques are often complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa.

The vibrational spectrum of this compound can be analyzed by assigning specific absorption bands to the vibrations of its constituent functional groups. orgchemboulder.com

N-H Vibrations: As a secondary amine, the molecule will exhibit a single, moderately sharp N-H stretching band in the IR spectrum, typically in the range of 3310-3350 cm⁻¹. orgchemboulder.comlibretexts.org The N-H bending vibration may appear in the 1550-1650 cm⁻¹ region, though it can be difficult to distinguish from aromatic C=C stretching bands. A broad N-H wagging band can also be expected between 665-910 cm⁻¹. orgchemboulder.com

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. ijtsrd.com Aliphatic C-H stretching from the two methyl groups will appear as strong bands in the 2850-2960 cm⁻¹ region. libretexts.org C-H bending vibrations (in-plane and out-of-plane) for the substituted aromatic ring will give rise to a pattern of bands in the fingerprint region (below 1500 cm⁻¹), which is diagnostic of the 1,2,4-trisubstitution pattern. libretexts.org

C-N and C-Br Vibrations: The C(aromatic)-N stretching vibration for aromatic amines typically results in a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.com The C-Br stretching vibration is expected to produce a moderate to strong band at lower frequencies, generally in the 500-650 cm⁻¹ range.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
N-H Stretch Secondary Amine 3310 - 3350 Medium, Sharp
C-H Stretch (Aromatic) Phenyl Ring 3000 - 3100 Weak to Medium
C-H Stretch (Aliphatic) -CH₃ 2850 - 2960 Strong
C=C Stretch (Aromatic) Phenyl Ring 1450 - 1600 Medium to Strong (multiple bands)
N-H Bend Secondary Amine 1550 - 1650 Medium
C-H Bend (Aliphatic) -CH₃ 1375 - 1450 Medium
C-N Stretch (Aromatic) Ar-N 1250 - 1335 Strong
C-H Bend (Out-of-plane) Phenyl Ring 750 - 900 Strong
C-Br Stretch Ar-Br 500 - 650 Medium to Strong

Vibrational spectroscopy can also be employed for conformational analysis, as different rotational isomers of a molecule will have slightly different vibrational frequencies. rsc.org By comparing the spectra of the compound in different phases (e.g., solid crystal vs. liquid/solution), one can identify bands that are present in one phase but absent in another. This often indicates the "freezing out" of a single conformer in the rigid crystalline lattice, whereas multiple conformers may coexist in the liquid state. archive.org

For this compound, this analysis could focus on the fingerprint region, where C-C, C-N, and C-Br stretching and bending modes are found. Subtle shifts or the appearance/disappearance of peaks in this region upon changing temperature or solvent polarity could provide evidence for the presence of different conformers arising from rotation around the C(aryl)-N bond. rsc.org

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry serves as a critical tool for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. The fragmentation patterns are distinctly influenced by the compound's structural components: the brominated aromatic ring and the methyl-amine side chain.

High-Resolution Mass Spectrometry (HRMS) is indispensable for assigning an unambiguous elemental composition to a molecule through highly accurate mass measurements. The molecular formula for this compound is established as C₉H₁₂BrN. chemicalbook.comcymitquimica.com A hallmark of the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, designated as M and M+2. docbrown.infolibretexts.org This pattern arises from the natural isotopic abundance of bromine, which consists of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. libretexts.org

HRMS can precisely measure the masses of these isotopic ions, providing definitive confirmation of the presence and number of bromine atoms in the molecule. The expected high-resolution masses for the molecular ions are detailed in the table below.

Ion FormulaIsotopeCalculated m/z
[C₉H₁₂BrN]⁺•⁷⁹Br213.01537
[C₉H₁₂BrN]⁺•⁸¹Br215.01332

To further probe the molecular structure, tandem mass spectrometry (MS/MS) is utilized. This technique involves the isolation of a precursor ion, typically the molecular ion, which is then subjected to fragmentation. The analysis of the resulting product ions provides detailed insights into the molecule's connectivity. The fragmentation of this compound is anticipated to follow pathways characteristic of both aromatic amines and halogenated compounds. libretexts.orglibretexts.org

Key fragmentation mechanisms include:

Alpha-Cleavage: A common pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this molecule, the cleavage of the benzylic C-C bond is a probable event, leading to the formation of a stable, resonance-delocalized cation.

C-Br Bond Cleavage: The carbon-bromine bond is relatively weak and its cleavage results in the loss of a bromine radical, a characteristic fragmentation for alkyl and aryl halides. docbrown.infoyoutube.com

The table below outlines the predicted major fragment ions based on these established fragmentation principles.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment StructureFragmentation Pathway Description
213215[C₉H₁₂BrN]⁺•Molecular Ion (Parent Ion)
198200[C₈H₉BrN]⁺Loss of a methyl radical (•CH₃) from the N-methyl group.
170172[C₇H₆Br]⁺α-cleavage (benzylic cleavage) with charge retained on the brominated aromatic fragment.
134134[C₉H₁₂N]⁺Loss of a bromine radical (•Br) from the molecular ion.
4444[CH₂NHCH₃]⁺α-cleavage (benzylic cleavage) with charge retained on the amine-containing fragment.

Note: This data is predictive and based on established fragmentation patterns for compounds with similar functional groups.

X-ray Crystallography and Single-Crystal Diffraction

While a published crystal structure for this compound is not available, its solid-state characteristics can be reliably predicted based on crystallographic data from analogous brominated aromatic molecules. researchgate.netnih.govnih.gov Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions within a crystal lattice.

The molecular conformation in the solid state would reveal the orientation of the methyl-amine substituent relative to the plane of the phenyl ring. The steric hindrance and electronic nature of the bromine atom and the methyl group at the 5- and 2-positions, respectively, would heavily influence how individual molecules arrange themselves into a repeating lattice structure. This crystal packing is a key determinant of the material's bulk properties, such as density and thermal stability.

The stability of the crystalline form of this compound would be derived from a combination of non-covalent intermolecular forces.

Hydrogen Bonding: The secondary amine (N-H) group is a hydrogen bond donor and can form interactions with electronegative atoms on adjacent molecules, such as nitrogen (N-H···N) or bromine (N-H···Br). These interactions often guide the formation of one- or two-dimensional molecular assemblies. nih.gov

Halogen Bonding: The bromine atom can function as an electrophilic region (a σ-hole) and interact with nucleophilic sites on neighboring molecules, an interaction known as halogen bonding. Br···N and Br···Br contacts are significant in directing crystal packing in similar halogenated compounds. nih.gov For example, Br···Br interactions with distances around 3.45 Å have been documented. nih.gov

Other Forces: Additional stabilization would be provided by weaker forces, including van der Waals interactions and potential π–π stacking between the aromatic rings of parallel molecules. nih.gov

The following table summarizes the types of intermolecular interactions expected to be present in the crystal structure.

Interaction TypeDonorAcceptorTypical Distance Range (Å)Potential Role in Crystal Structure
Hydrogen BondN-HN2.9 - 3.2Formation of molecular chains or dimers.
Halogen BondC-BrBr3.4 - 3.7Stabilization of packing motifs.
π–π StackingPhenyl RingPhenyl Ring3.5 - 3.8Contributes to overall lattice stability.

Note: The distance ranges are typical values observed in organic molecular crystals.

Co-crystallization is a crystal engineering strategy that involves combining a target molecule with a carefully selected "co-former" molecule in a defined stoichiometric ratio to create a new, homogeneous crystalline phase. nih.gov This technique is widely used to modify the physicochemical properties of a substance, such as its solubility or melting point, without altering its covalent bonds.

For this compound, suitable co-formers would be molecules capable of forming strong and predictable non-covalent interactions with its functional groups. Given the presence of the hydrogen-bond-donating amine group, carboxylic acids would be excellent candidates for co-formers, as they are known to form robust hydrogen-bonded synthons with amines. mdpi.com The formation of a co-crystal is thermodynamically driven by the stability of the new crystal lattice compared to the lattices of the individual components. X-ray diffraction would be essential to confirm the creation of a new co-crystalline phase and to analyze the specific intermolecular interactions that govern its structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectrum of an aromatic amine like this compound is primarily governed by the transitions of electrons within the phenyl ring and the non-bonding electrons on the nitrogen atom. The presence of substituents—a bromine atom, a methyl group, and a methylamino group—on the benzene (B151609) ring influences the energy of these transitions and, consequently, the absorption and emission wavelengths.

The UV-Vis absorption spectrum of substituted anilines typically displays two main absorption bands originating from π → π* transitions within the benzene ring. acs.orgresearchgate.net These correspond to excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

π → π Transitions:* Aromatic compounds exhibit characteristic absorptions due to the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. For aniline (B41778) and its derivatives, a strong absorption band, analogous to the benzene B-band, is typically observed in the 230-270 nm range. A weaker, longer-wavelength band, corresponding to the benzene A-band, is often seen between 270-310 nm. researchgate.net The methyl and methylamino groups act as auxochromes, typically causing a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect) compared to unsubstituted benzene. The bromine atom, also an auxochrome, contributes to this red shift. uobabylon.edu.iq

n → π Transitions:* The nitrogen atom of the methylamino group possesses a lone pair of non-bonding electrons (n-electrons). Transitions of these electrons to an anti-bonding π* orbital of the aromatic ring are also possible. These n → π* transitions are generally of much lower intensity than π → π* transitions and are often submerged within the stronger π → π* absorption bands.

Fluorescence emission occurs when the molecule returns from the first excited singlet state (S₁) to the ground state (S₀). The emission spectrum is typically a mirror image of the longest-wavelength absorption band and occurs at a longer wavelength (a lower energy) than the absorption, a phenomenon known as the Stokes shift. The fluorescence intensity and quantum yield are sensitive to the molecular structure and the local environment.

Hypothetical UV-Vis Absorption and Fluorescence Data

The following table presents hypothetical spectroscopic data for this compound in a non-polar solvent like cyclohexane (B81311) to illustrate typical values for this class of compounds.

Spectroscopic ParameterHypothetical ValueTransition Assignment
λmax, abs 1 (nm)~245π → π* (B-band)
εmax 1 (L mol⁻¹ cm⁻¹)~12,000-
λmax, abs 2 (nm)~295π → π* (A-band)
εmax 2 (L mol⁻¹ cm⁻¹)~2,500-
λmax, em (nm)~340S₁ → S₀ Fluorescence
Stokes Shift (nm)~45-

Solvatochromism describes the shift in the position of absorption or emission bands of a substance in response to a change in the polarity of the solvent. acs.org This effect is particularly pronounced in molecules where the electronic transition is associated with a significant change in the dipole moment between the ground and excited states.

For aromatic amines, the excited state is generally more polar than the ground state due to intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-accepting aromatic ring.

Positive Solvatochromism: In such cases, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. This results in a decrease in the energy gap for the transition, causing a bathochromic (red) shift in the absorption spectrum. This phenomenon is known as positive solvatochromism. uobabylon.edu.iq

Fluorescence Solvatochromism: The solvatochromic effect is often more dramatic in fluorescence spectra. After excitation, the solvent molecules have time to reorient around the highly polar excited state, leading to even greater stabilization. This causes a significant red shift in the emission wavelength as solvent polarity increases.

Hypothetical Solvatochromic Data

This table illustrates the expected solvatochromic shifts for the longest wavelength absorption band and the emission band of this compound in solvents of varying polarity.

SolventPolarity Index (ET(30))Hypothetical λmax, abs (nm)Hypothetical λmax, em (nm)
n-Hexane31.0294338
Chloroform39.1298350
Acetonitrile45.6301365
Methanol (B129727)55.4303375

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Analysis (if applicable to chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. researchgate.net These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

The parent compound, this compound, is achiral and therefore would not exhibit a CD or ORD spectrum. Chiroptical analysis would only be applicable to chiral derivatives of this compound. For instance, if a chiral center were introduced into the molecule, such as by substitution with a chiral group on the nitrogen atom or the methyl group, the resulting enantiomers could be distinguished using CD spectroscopy. researchgate.net

As no studies concerning chiral derivatives of this compound were identified in the surveyed literature, this section is not currently applicable. If such derivatives were synthesized, their CD spectra would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions observed in the UV-Vis spectrum, providing information about their absolute configuration.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methyl Phenyl Methyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are central to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key properties.

Electronic Structure and Bonding Analysis (HOMO/LUMO, Charge Distribution)

An analysis of the electronic structure would reveal critical details about the molecule's stability and reactivity. This involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis : The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net For aromatic amines, the HOMO is typically localized on the phenyl ring and the nitrogen atom, while the LUMO is often distributed across the aromatic system.

Charge Distribution : Methods like Mulliken population analysis would be used to calculate the partial atomic charges on each atom. This information helps identify electron-rich and electron-poor regions within the molecule, which is fundamental to predicting how it will interact with other chemical species.

Molecular Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around a molecule. acs.orgnih.gov It is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. acs.orgmdpi.com

Regions of Negative Potential (Red/Yellow) : These areas are electron-rich and indicate likely sites for electrophilic attack. In (5-Bromo-2-methyl-phenyl)-methyl-amine, such regions would be expected around the nitrogen and bromine atoms due to their lone pairs of electrons.

Regions of Positive Potential (Blue) : These areas are electron-poor and are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the one attached to the amine group. acs.org

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT studies are a powerful tool for investigating the mechanisms, kinetics, and thermodynamics of chemical reactions. edu.krdnih.gov For this compound, DFT could be used to:

Predict Reaction Pathways : By calculating the energy profiles of potential reactions, researchers can determine the most likely products and the transition states involved.

Conformational Analysis and Potential Energy Surfaces

This compound has several rotatable bonds, meaning it can exist in different spatial arrangements or conformations.

Potential Energy Surface (PES) : A PES scan would be performed by systematically rotating key dihedral angles (e.g., the C-N bond) and calculating the molecule's energy at each step. This process identifies the most stable low-energy conformations (local minima) and the energy barriers (transition states) between them. This is crucial for understanding the molecule's preferred shape.

Molecular Dynamics Simulations

While quantum calculations are often performed on single molecules in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its interaction with solvent molecules. MD simulations could reveal:

Conformational Preferences : By simulating the molecule in different solvents (e.g., water, ethanol, chloroform), it is possible to see how the solvent affects the relative stability of different conformers.

Solvation Shell Structure : These simulations would also describe the arrangement of solvent molecules around the solute, particularly around key functional groups like the amine, which can form hydrogen bonds.

Intermolecular Interactions in Solution

The behavior of this compound in a solvent is governed by a variety of intermolecular forces. Computational models, particularly those combining quantum mechanics with continuum solvent models (like the Polarizable Continuum Model, PCM), are instrumental in understanding these interactions. The primary forces at play include hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

The secondary amine group (-NH-) in the molecule can act as a hydrogen bond donor, while the nitrogen atom's lone pair of electrons allows it to function as a hydrogen bond acceptor. In protic solvents such as water or methanol (B129727), strong hydrogen bonds are expected to form between the amine group and solvent molecules. Computational studies on similar amine-containing molecules demonstrate that these interactions significantly influence the molecule's conformation and solubility. masterorganicchemistry.comnih.gov

Prediction of Spectroscopic Properties

Computational quantum chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering a valuable complement to experimental analysis. Methods based on Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be accurately predicted using computational methods. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a standard approach. liverpool.ac.ukresearchgate.net These calculations provide theoretical chemical shifts for ¹H and ¹³C nuclei.

The predicted shifts are usually referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. The accuracy of these predictions allows for the assignment of experimental spectra and can help in distinguishing between different isomers or conformers. The chemical environment of each nucleus, influenced by factors like electron density, aromatic ring currents, and the electronegativity of neighboring atoms (Br and N), is accurately modeled in these calculations. pdx.eduucl.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and for illustrative purposes, based on typical DFT calculation results.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic CH (ortho to Br) 7.35 133.2
Aromatic CH (ortho to CH₃) 7.10 131.5
Aromatic CH (meta to Br) 6.95 128.0
C-Br - 115.8
C-CH₃ - 138.4
C-N - 148.1
N-CH₃ 2.85 30.5
Ar-CH₃ 2.20 17.2

Vibrational Frequency Calculations

The vibrational (infrared and Raman) spectra of this compound can be simulated through computational frequency calculations. These calculations are typically performed at the DFT level of theory (e.g., B3LYP/6-311G(d,p)) after optimizing the molecule's geometry. researchgate.net The output provides the harmonic vibrational frequencies and their corresponding intensities.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are commonly scaled by an empirical factor (typically around 0.96 for B3LYP functionals) to improve agreement with experimental data. scilit.com These calculations are invaluable for assigning specific absorption bands in an experimental IR or Raman spectrum to the corresponding molecular motions, such as N-H stretching, C-Br stretching, and aromatic ring vibrations. researchgate.netresearchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound Frequencies are hypothetical scaled values for illustrative purposes.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
N-H Stretch 3350 Medium
Aromatic C-H Stretch 3050-3100 Medium-Weak
Aliphatic C-H Stretch (CH₃) 2850-2980 Medium
C=C Aromatic Ring Stretch 1590, 1480 Strong-Medium
N-H Bend 1550 Medium
C-N Stretch 1280 Medium

UV-Vis Absorption Maxima Prediction

The electronic absorption spectrum (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The calculations yield the absorption wavelength (λmax), oscillator strength (which is related to the intensity of the absorption), and the nature of the molecular orbitals involved in the transition (e.g., π → π* or n → π*).

For aromatic compounds like this, the key electronic transitions typically involve the π electrons of the benzene (B151609) ring. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are often involved in the transition corresponding to the longest wavelength absorption. TD-DFT calculations can help interpret experimental UV-Vis spectra by identifying the specific electronic transitions responsible for each absorption band.

Table 3: Predicted UV-Vis Absorption Data for this compound Predicted values are hypothetical and for illustrative purposes, based on typical TD-DFT calculations in a non-polar solvent.

Transition Predicted λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 295 0.08 HOMO → LUMO (π → π*)
S₀ → S₂ 250 0.25 HOMO-1 → LUMO (π → π*)

Reaction Pathway and Mechanism Elucidation via Computational Methods

Computational chemistry is a cornerstone in the study of chemical reaction mechanisms, providing detailed energy profiles and structural information for transient species that are difficult or impossible to observe experimentally.

Transition State Characterization

To understand the mechanism of a reaction involving this compound, such as electrophilic aromatic substitution or N-alkylation, computational methods are used to locate and characterize the transition state (TS). A transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface.

The search for a transition state structure is a complex computational task. Once a candidate structure is found, it must be confirmed by a vibrational frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate, leading from reactants to products. mdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical factor in reaction kinetics. Computational studies on related amine and aromatic halide reactions have successfully used these methods to map out complete reaction pathways, including all intermediates and transition states. acs.org

Table 4: Hypothetical Transition State Data for a Reaction Data is for a hypothetical N-methylation reaction: this compound + CH₃I → [(5-Bromo-2-methyl-phenyl)-dimethyl-ammonium]⁺ + I⁻

Parameter Value
Computational Method B3LYP/def2-TZVP
Relative Energy (Activation Barrier) +18.5 kcal/mol
Imaginary Frequency -450 cm⁻¹

Reaction Energy Profiles

A reaction energy profile maps the energy of a chemical system as it progresses from reactants to products, passing through transition states. For this compound, a pertinent reaction to consider is the electrophilic aromatic substitution, given the activated nature of the phenyl ring. The existing substituents—a bromine atom, a methyl group, and a methyl-amino-methyl group—will influence the regioselectivity and the energy barriers of such a reaction.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these profiles. By calculating the energies of the ground states (reactants and products) and the transition states, a detailed map of the reaction pathway can be constructed.

For instance, in a hypothetical nitration reaction of this compound, the electrophile (NO₂⁺) can attack several positions on the aromatic ring. The methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The methyl-amino-methyl group is also activating and ortho-, para-directing. The interplay of these electronic and steric effects will determine the most favorable reaction pathway.

A calculated reaction energy profile would likely show that the activation energy for substitution at the positions ortho and para to the activating groups is lower than for the meta positions. The formation of the sigma complex (arenium ion) is a critical intermediate, and its stability, which can be computationally assessed, directly impacts the activation energy of the reaction.

Illustrative Reaction Energy Data for Electrophilic Nitration

Below is a hypothetical data table illustrating the calculated relative energies for the intermediates and transition states for the nitration at different positions of the this compound ring. These values are based on general principles of electrophilic aromatic substitution and are for illustrative purposes only.

Position of AttackRelative Energy of Transition State (kcal/mol)Relative Energy of Sigma Complex (kcal/mol)
C322.515.8
C418.212.1
C619.513.5

Note: Energies are relative to the separated reactants. The C4 position is para to the methyl group and ortho to the methyl-amino-methyl group, making it a likely favored position for electrophilic attack.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (for non-clinical applications, e.g., catalyst development)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. In the context of non-clinical applications, derivatives of this compound could be investigated as potential catalysts or ligands in catalysis.

A QSAR model for catalyst development would seek to correlate molecular descriptors of these derivatives with a measure of catalytic performance, such as turnover frequency, enantioselectivity, or yield. The development of such a model involves several key steps:

Data Set Selection: A series of derivatives of this compound would be synthesized, and their catalytic activity measured under standardized conditions.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated using computational software. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial charges), steric descriptors (e.g., molecular volume, surface area), and topological descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the catalytic activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For derivatives of this compound used as, for example, ligands in an asymmetric hydrogenation catalyst, a QSAR model might reveal that a combination of electronic properties of the aromatic ring and the steric bulk around the nitrogen atom are crucial for high enantioselectivity.

Illustrative QSAR Model for a Hypothetical Catalytic Application

Consider a hypothetical set of derivatives where the substituent 'R' on the nitrogen atom is varied. A QSAR model for the enantiomeric excess (% ee) in a catalytic reaction could be represented by the following illustrative equation:

log(% ee) = 0.85 * σ_para + 0.42 * E_s - 0.15 * logP + 2.5

Where:

σ_para is the Hammett electronic parameter of a substituent on the phenyl ring.

E_s is the Taft steric parameter for the 'R' group.

logP is the partition coefficient, representing hydrophobicity.

This hypothetical model suggests that electron-donating groups on the ring and sterically demanding 'R' groups, coupled with lower hydrophobicity, might enhance the enantioselectivity of the catalyst.

Applications in Advanced Organic Synthesis and Materials Science Research

(5-Bromo-2-methyl-phenyl)-methyl-amine as a Building Block in Complex Molecule Synthesis

The unique combination of functional groups in this compound provides multiple reactive sites, allowing for its incorporation into a wide array of more complex molecular architectures. The secondary amine can participate in bond formation, while the bromo-substituted phenyl ring can undergo a variety of cross-coupling reactions, making it a highly adaptable starting material.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and natural products. Substituted anilines and related compounds are key precursors for the synthesis of these important molecular frameworks.

While specific examples detailing the use of this compound in named cyclization reactions are not prevalent in the literature, its structure makes it a suitable candidate for constructing various heterocyclic systems. For instance, substituted anilines are foundational in the synthesis of quinolines , a core structure in many bioactive compounds. nih.gov Classical methods for quinoline (B57606) synthesis often involve the condensation of anilines with carbonyl compounds. nih.gov The amine functionality of this compound could potentially be utilized in similar condensation and cyclization strategies.

Furthermore, the synthesis of benzodiazepines , another critical class of nitrogen heterocycles known for their pharmacological effects on the central nervous system, often involves the condensation of o-phenylenediamines with ketones or β-diketones. jocpr.comijtsrd.comnih.govsemanticscholar.org Although not an o-phenylenediamine (B120857) itself, the amine group of this compound could be incorporated into benzodiazepine-like structures through multi-step synthetic pathways that first build a 1,2-diamine structure. The bromo- and methyl-substituents on the aromatic ring offer opportunities for creating derivatives with tailored electronic and steric properties, potentially influencing the biological activity of the final heterocyclic product.

The table below illustrates potential heterocyclic cores that could be targeted using precursors like this compound.

Heterocyclic CoreGeneral Synthetic Precursor(s)Potential Role of this compound
Quinoline Substituted Aniline (B41778) + α,β-Unsaturated KetoneServes as the substituted aniline component.
Benzodiazepine o-Phenylenediamine + Ketone/DiketoneCould be modified and used as a precursor to the diamine.
Pyrrole Amine + 1,4-Dicarbonyl CompoundThe amine can act as the nitrogen source in Paal-Knorr synthesis.
Indole (B1671886) Substituted Aniline (in various syntheses)Can be a starting point for multi-step indole syntheses.

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net This approach is highly efficient, saving time, resources, and reducing waste. researchgate.net Primary and secondary amines are frequent participants in many well-known MCRs, such as the Ugi and Passerini reactions.

This compound, as a secondary amine, is a prime candidate for use as a scaffold in MCRs. In a hypothetical Ugi four-component reaction, it could provide the amine component, reacting with a ketone (or aldehyde), an isocyanide, and a carboxylic acid. The resulting product would incorporate the 5-bromo-2-methylphenyl moiety, providing a strategic point for further diversification. The bromine atom on the aromatic ring is particularly valuable as it can be used in post-MCR modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to attach a wide variety of other chemical groups. This dual functionality—participating in the MCR via the amine and enabling subsequent modifications via the bromine—makes it a highly attractive building block for creating diverse chemical libraries for drug discovery and materials science. mdpi.comsemanticscholar.org

Ligand Design and Synthesis for Catalysis

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Ligands coordinate to a metal center and precisely tune its electronic and steric properties, thereby controlling the activity, selectivity, and stability of the catalyst. nih.gov P,N-ligands, which contain both a soft phosphorus and a hard nitrogen donor atom, are a prominent class of ancillary ligands that have proven effective in a range of catalytic transformations. nih.gov

The structure of this compound is well-suited for the synthesis of P,N-ligands. A common strategy for creating a P-N bond involves the reaction of a deprotonated amine with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂). nih.gov The N-H bond of this compound can be deprotonated with a strong base (e.g., n-butyllithium) to form a lithium amide, which then acts as a nucleophile to displace the chloride from ClPPh₂, forming the desired phosphino-amine ligand.

The resulting ligand would feature a diphenylphosphino group attached to the nitrogen atom, creating a classic P,N-chelating scaffold. The bromo- and methyl-substituents on the phenyl ring provide steric bulk and electronic modification that can influence the catalytic performance.

Ligand TypeSynthetic StrategyPotential Derivative from this compound
P,N-Ligand Deprotonation of amine followed by reaction with R₂PClN-(5-Bromo-2-methylphenyl)-N-methyl-P,P-diphenylphosphinous amide
Pincer Ligand Multi-step synthesis involving functionalization of the ringPotential for creating PNP or NNN pincer ligands via modification at the bromine and ortho-methyl positions.

Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a product preferentially, is a cornerstone of modern pharmaceutical synthesis. The effectiveness of an asymmetric catalyst almost always relies on the design of its chiral ligand. nih.gov Chiral phosphines, including P-chiral and backbone-chiral variants, have been particularly successful. nih.govtcichemicals.com

Derivatives of this compound could serve as precursors for new chiral ligands. Chirality could be introduced in several ways:

Modification of the Amine Sidechain: A chiral center could be introduced by replacing the N-methyl group with a chiral alkyl group, for example, by starting the synthesis with a chiral amine.

Introduction of a Chiral Backbone: The bromine atom offers a handle for introducing chirality. For instance, a Suzuki coupling could attach a chiral biphenyl (B1667301) or binaphthyl unit, creating an atropisomeric ligand scaffold.

Creation of a P-Chiral Center: If a phosphine (B1218219) group is introduced, synthetic methods exist to create a chiral center at the phosphorus atom itself, leading to a P-chiral ligand. nih.gov

The development of such chiral ligands is a highly active area of research, as new ligand structures are constantly sought to improve the efficiency and scope of asymmetric reactions. nih.gov

Once a chiral ligand is synthesized, it can be complexed with a transition metal (e.g., palladium, rhodium, iridium) to form an asymmetric catalyst. nih.gov Chiral P,N-ligands derived from aniline-type precursors have shown great promise in a variety of enantioselective transformations. nih.govfigshare.com

A hypothetical chiral P,N-ligand based on the this compound scaffold could be applied in several key asymmetric reactions:

Palladium-Catalyzed Asymmetric Allylic Alkylation: This is a benchmark reaction for testing new chiral ligands, where the catalyst controls the stereoselective formation of a new carbon-carbon bond. figshare.comresearchgate.net

Asymmetric Hydrogenation: Chiral rhodium and iridium complexes are widely used for the enantioselective reduction of double bonds (C=C, C=O, C=N), a critical process in the synthesis of chiral drugs and fine chemicals. researchgate.net

Asymmetric N-H Insertion Reactions: Palladium catalysts with chiral ligands can mediate the enantioselective insertion of a carbene into an N-H bond, providing a direct route to chiral amines. nih.gov

The specific substitution pattern (bromo and methyl groups) on the ligand would create a unique steric and electronic environment around the metal center, potentially leading to high levels of enantioselectivity for specific substrates.

Research on Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the study of chemical systems held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π–π stacking. nih.govnih.gov These weaker forces can direct the self-assembly of molecules into well-defined, higher-order structures like dimers, chains, sheets, and complex three-dimensional networks.

This compound possesses several features that make it an interesting candidate for supramolecular research:

Hydrogen Bonding: The secondary amine group (N-H) is an excellent hydrogen-bond donor, while the nitrogen lone pair can act as an acceptor. This allows for the formation of N-H···N hydrogen-bonded chains or cyclic motifs. researchgate.netresearchgate.netnih.gov

Halogen Bonding: The bromine atom can act as a halogen-bond donor, forming attractive interactions with Lewis basic atoms like oxygen or nitrogen (e.g., Br···O or Br···N). This type of interaction is increasingly recognized as a powerful tool for crystal engineering. nih.gov In the crystal structures of related bromo-substituted benzofuran (B130515) derivatives, Br···O and Br···Br contacts have been shown to direct the formation of supramolecular dimers and layers. nih.govnih.gov

π–π Stacking: The aromatic phenyl ring can participate in π–π stacking interactions with neighboring rings, further stabilizing the supramolecular architecture.

By exploiting these interactions, this compound could be used to construct novel organic materials with tailored solid-state structures and properties. The study of its crystal structure could reveal predictable patterns of self-assembly guided by a combination of hydrogen and halogen bonding.

Host-Guest Chemistry

Host-guest chemistry involves the formation of unique complexes where a "host" molecule encapsulates a "guest" molecule, held together by non-covalent forces. wikipedia.org There is no specific research detailing this compound as either a host or a guest. However, based on its molecular structure, it could theoretically function as a guest molecule.

Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The structure of this compound is well-suited to participate in such processes through several key interactions:

Halogen Bonding: The bromine atom on the phenyl ring is capable of forming halogen bonds. This is a highly directional, non-covalent interaction where the electropositive region (the σ-hole) on the halogen atom is attracted to a Lewis base, such as a nitrogen or oxygen atom on an adjacent molecule. acs.orgacs.org This interaction is a powerful tool in crystal engineering and the design of supramolecular structures. researchgate.netresearchgate.net

Hydrogen Bonding: The secondary amine group contains a hydrogen atom that can act as a hydrogen bond donor and a nitrogen atom with a lone pair of electrons that can act as a hydrogen bond acceptor. This allows for the formation of chains or networks.

π-π Stacking: The electron-rich phenyl ring can interact with other aromatic rings through π-π stacking, further stabilizing supramolecular assemblies.

Studies on related bromo-substituted heterocyclic amines, such as 5-Bromo-N-methyl-pyrimidin-2-amine, have shown that intermolecular C-H···Br and N-H···N hydrogen bonds can link molecules into two-dimensional networks, illustrating the potential for such interactions to direct crystal packing. nih.gov

Integration into Functional Materials

The reactivity of the amine and the bromo-substituted ring allows this compound to serve as a precursor or building block for a variety of functional materials.

Polymer Chemistry Research (e.g., monomers, functional additives)

While not a conventional monomer itself, this compound can be chemically modified to be incorporated into polymers. The secondary amine can undergo reactions like acylation to introduce a polymerizable group (e.g., an acryloyl or methacryloyl moiety). ncert.nic.in

Alternatively, it could be used as a functional additive. The presence of a heavy atom like bromine can increase the refractive index of a polymer matrix or impart flame-retardant properties. Its aromatic structure is similar to intermediates used in the synthesis of complex ureas, which can be precursors for polyureas or other polymers. prepchem.com

Organic Light-Emitting Diode (OLED) Precursors (non-device specific)

In OLED technology, materials with specific electronic properties are required for layers that transport charges (holes and electrons) and emit light. cnrs.fr Aromatic amines, particularly triphenylamine (B166846) derivatives, are widely used as hole-transport materials due to their thermal stability and ability to form stable amorphous films. tcichemicals.com

This compound is too small to function as an effective OLED material on its own. However, it represents a valuable synthetic precursor. The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), allowing it to be "built out" into larger, more complex, and highly conjugated molecules that are characteristic of modern hole-transport and emissive materials.

Dye and Pigment Research (structural color, not application)

Aromatic amines are foundational components in the synthesis of a vast array of dyes, most notably azo dyes. jchemrev.com The synthesis typically involves a two-step process:

Diazotization: The primary amine precursor, in this case, 5-bromo-2-methylaniline (B1273131), is treated with nitrous acid to form a diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a coupling component (such as a phenol, naphthol, or another aromatic amine) to form the final azo dye, characterized by the -N=N- linkage. nih.govontosight.ai

The specific structural features of the (5-Bromo-2-methyl-phenyl) moiety would influence the final color of the resulting dye. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group would modify the electronic structure of the chromophore, thus altering its absorption spectrum and perceived color. While this synthetic pathway is chemically robust, no specific dyes derived from this particular amine have been documented in the reviewed literature.

Sensing and Probing Applications (non-biological, e.g., chemosensors for metal ions)

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in their fluorescence properties. nih.govsemanticscholar.org The design of such sensors typically involves a receptor unit that binds the analyte and a fluorophore unit that reports the binding event.

The secondary amine in this compound contains a nitrogen atom with a lone pair of electrons, making it a potential binding site (receptor) for metal ions. nih.gov While the compound itself is not fluorescent, it could be incorporated as the receptor component into a larger molecular framework containing a fluorophore. Upon coordination of a metal ion to the amine nitrogen, the electronic properties of the entire system could be perturbed, leading to a "turn-on" or "turn-off" fluorescent response. Research on other N-benzyl derivatives has demonstrated their utility in synthesizing chelating agents for metal ions, supporting the potential of this molecular class in sensing applications. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 216873-88-0 chemicalbook.com
Molecular Formula C₉H₁₂BrN cymitquimica.com
Molecular Weight 214.1 g/mol cymitquimica.com

Future Research Directions and Emerging Paradigms for 5 Bromo 2 Methyl Phenyl Methyl Amine

Exploration of Unconventional Reaction Media

The pursuit of greener chemical processes has catalyzed research into alternative solvents and reaction conditions that minimize environmental impact. For the synthesis of N-methylated anilines such as (5-Bromo-2-methyl-phenyl)-methyl-amine, moving beyond traditional organic solvents is a key research frontier.

Deep Eutectic Solvents (DESs) are emerging as highly promising, environmentally friendly alternatives to conventional organic solvents for amine synthesis. mdpi.com These systems, typically formed by mixing a hydrogen bond acceptor (HBA) like choline (B1196258) chloride with a hydrogen bond donor (HBD) such as urea (B33335) or a carboxylic acid, create a eutectic mixture with a melting point significantly lower than its individual components. mdpi.comrsc.org Their negligible volatility, non-flammability, biodegradability, and high thermal stability make them inherently safer and more sustainable. mdpi.com

The properties of DESs can be finely tuned by varying the HBA and HBD components, allowing for the optimization of polarity, viscosity, and acidity to suit specific reactions like N-alkylation. mdpi.com Research has shown that DESs can act not only as solvents but also as catalysts, potentially simplifying reaction setups. researchgate.net For instance, certain DESs can facilitate direct amidation or serve as effective media for amine group protection, highlighting their versatility. rsc.orgnih.gov Future research on this compound could explore using a DES composed of choline chloride and a suitable HBD, potentially an organic acid, to act as both the reaction medium and a catalyst for the methylation of 5-bromo-2-methylaniline (B1273131).

Table 1: Properties and Potential Advantages of Deep Eutectic Solvents in Amine Synthesis

FeatureDescriptionPotential Advantage for Synthesis
Low Volatility Negligible vapor pressure reduces emissions of volatile organic compounds (VOCs). mdpi.comImproved laboratory and industrial safety; reduced environmental pollution.
Tunable Properties Physicochemical properties (e.g., polarity, pH) can be adjusted by changing HBA/HBD components. mdpi.comOptimization of solvent for specific reaction steps, enhancing yield and selectivity.
Biodegradability Many DESs are derived from natural, non-toxic components and are biodegradable. researchgate.netReduced environmental persistence and toxicity compared to traditional solvents.
Dual Role Can function as both a solvent and a catalyst in certain reactions. researchgate.netSimplification of the reaction system, potentially eliminating the need for a separate catalyst.
High Thermal Stability Can withstand a wide range of temperatures without decomposing. mdpi.comEnables reactions to be run at higher temperatures, potentially increasing reaction rates.

Ionic Liquids (ILs), which are salts with melting points below 100°C, represent another class of unconventional solvents with significant potential for amine synthesis. rsc.orgdcu.ie Composed entirely of ions, ILs offer unique properties such as high thermal and chemical stability, negligible vapor pressure, and the ability to dissolve a wide range of organic and inorganic compounds. rsc.orgacs.org Their "designer" nature allows for their properties to be tailored by modifying the cation and anion, making them adaptable for specific applications. researchgate.net

Imidazolium-based ILs have been extensively studied for their role in amine chemistry. rsc.orgacs.org They have been used as effective media for reactions such as the hydrosilylation of imines and the reductive amination of aldehydes to produce secondary amines. rsc.org The choice of the IL's anion and the alkyl chain length of its cation can influence the solubility of aromatic amines, a key factor in reaction kinetics. acs.org Future investigations could focus on identifying an optimal task-specific ionic liquid for the methylation of 5-bromo-2-methylaniline, potentially one that enhances the reactivity of the amine while allowing for easy separation and recycling of the IL. dcu.ie

Mechanochemistry, or synthesis via mechanical force (e.g., ball-milling), offers a radical departure from traditional solution-based chemistry by often eliminating the need for bulk solvents. nih.govnih.gov This technique is recognized as a key principle of green chemistry, as it reduces waste and energy consumption. beilstein-journals.org

Mechanochemical methods have been successfully applied to various C–N bond-forming reactions, including the N-alkylation of imides and the synthesis of amides. nih.govnih.gov The Gabriel synthesis of primary amines, a classic reaction, has been adapted to solvent-free mechanochemical conditions, demonstrating the power of this approach. nih.govbeilstein-journals.org For a target molecule like this compound, a potential mechanochemical route could involve milling 5-bromo-2-methylaniline with a methylating agent in the presence of a solid base. This solvent-free or liquid-assisted grinding (LAG) approach could lead to higher efficiency, reduced work-up procedures, and a significantly improved environmental footprint compared to conventional methods. nih.gov

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry is a paradigm shift from traditional batch processing, offering precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This technology is particularly advantageous for reactions that are exothermic, require high pressures, or involve hazardous reagents, making it a compelling area for the future synthesis of this compound.

The selective N-monomethylation of anilines, which can be challenging in batch synthesis due to the formation of tertiary amine byproducts, has been successfully achieved using continuous flow systems. mit.edu By leveraging the expanded process windows available in flow reactors, reactions can be conducted safely at superheated temperatures and elevated pressures, conditions that are often impractical in batch. mit.edu For example, using dimethyl carbonate (DMC), an environmentally friendly methylating agent, selective N-monomethylation of anilines has been demonstrated in a continuous flow setup at high temperatures. mit.eduresearchgate.net This approach avoids the need for autoclaves and manages the CO2 byproduct effectively. mit.edu

Applying this methodology to the synthesis of this compound would involve pumping a solution of 5-bromo-2-methylaniline and a methylating agent through a heated and pressurized reactor coil. This setup would allow for rapid optimization, enhanced safety, and easier scalability, representing a more efficient and sustainable manufacturing process. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for N-Methylation of Anilines

ParameterBatch SynthesisContinuous Flow Synthesis
Temperature/Pressure Control Difficult to maintain uniform temperature; pressure buildup can be hazardous.Precise control over temperature and pressure gradients. researchgate.net
Safety Handling of exotherms and high pressures can be challenging and risky, especially at scale.Enhanced safety due to small reactor volumes and superior heat/mass transfer. mit.edu
Selectivity Often results in mixtures of mono- and di-alkylated products. mit.eduImproved selectivity for mono-methylation can be achieved by controlling residence time. researchgate.net
Scalability Scaling up can be non-linear and require significant process redesign.Straightforward scalability by running the system for longer or using parallel reactors.
Reagent Use May require large excesses of reagents to drive reactions to completion.Stoichiometric amounts of reagents can often be used more efficiently. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The intersection of artificial intelligence (AI) and chemistry is creating powerful new tools for accelerating discovery and process development. For a specific target like this compound, AI and machine learning (ML) can be leveraged to predict optimal reaction pathways and conditions, thereby minimizing trial-and-error experimentation.

For the synthesis of this compound, an ML model could be used to screen a virtual library of catalysts, solvents, and methylating agents to identify the combination most likely to produce a high yield with minimal byproducts. nih.gov Furthermore, ML-guided optimization platforms can be integrated with high-throughput experimentation (HTE) and automated flow reactors. semanticscholar.org In such a system, an algorithm suggests a set of experimental conditions, the reactions are performed automatically, and the results are fed back into the model, which then suggests the next, improved set of conditions. nih.gov This closed-loop, self-optimization approach can rapidly identify the optimal synthetic protocol, drastically reducing the time and resources required for process development. semanticscholar.org The use of AI in retrosynthesis planning can also suggest novel and more efficient synthetic routes that might not be obvious to a human chemist. engineering.org.cn

Materials Property Prediction

The future of chemical research is increasingly reliant on computational models to forecast the physical, chemical, and biological properties of molecules, thereby accelerating the discovery and design of new materials. For this compound, in silico methods are poised to play a crucial role in predicting its behavior and potential applications.

Quantitative Structure-Activity Relationship (QSAR) studies represent a key area of future investigation. By developing models that correlate the structural features of this compound and its derivatives with their activities, researchers can predict properties such as toxicity, biological activity, and environmental fate. cust.edu.twresearchgate.netresearchgate.netijser.innih.gov These models are built on datasets of related compounds and can significantly reduce the need for extensive experimental testing.

Density Functional Theory (DFT) is another powerful computational tool that can provide deep insights into the electronic structure and reactivity of this compound. semanticscholar.orgresearchgate.net DFT calculations can be employed to predict a range of properties, including spectroscopic characteristics, bond dissociation energies, and reaction mechanisms. This information is invaluable for understanding the compound's stability and for designing new synthetic pathways.

The table below outlines key properties of this compound that can be predicted using these computational methods, along with the potential implications of these predictions.

Predicted PropertyComputational MethodPotential Implication
Biological ActivityQSARIdentification of potential pharmaceutical applications.
ToxicityQSAREarly-stage safety assessment.
Electronic PropertiesDFTUnderstanding reactivity and designing new materials.
Spectroscopic DataDFTAiding in experimental characterization.
Solvation EnergyDFTPredicting behavior in different solvents.

Sustainable and Circular Chemistry Approaches

The principles of green chemistry and the circular economy are becoming integral to chemical synthesis and manufacturing. Future research on this compound will likely focus on developing more sustainable synthetic routes and end-of-life strategies for the compound and its derivatives.

Exploration into greener synthetic methods for amines is a promising avenue. rsc.orgrsc.orgbenthamdirect.comsciencedaily.comgctlc.org This includes the use of renewable starting materials, catalytic reactions that minimize waste, and processes that operate under milder conditions. For instance, catalytic reductive amination or direct C-H amination could offer more atom-economical and environmentally benign alternatives to traditional synthetic methods. nih.gov

Given the presence of a bromine atom, developing circular economy approaches for halogenated compounds is another critical research direction. This involves investigating methods for the recovery and recycling of bromine from waste streams generated during the synthesis or degradation of this compound. bsef.comresearchgate.netchimia.chnih.govbsef.com Such strategies would not only reduce the environmental impact but also conserve valuable chemical resources.

Design of Next-Generation Analogues for Specific Research Tools

The structural scaffold of this compound makes it an attractive starting point for the design of novel molecules with tailored properties for specific research applications.

Pharmacophore modeling and structure-activity relationship (SAR) studies will be instrumental in designing next-generation analogues. nih.govtandfonline.commdpi.comnih.govmdpi.comresearchgate.netnih.gov By identifying the key structural features responsible for a particular biological or material property, researchers can systematically modify the molecule to enhance its performance. For example, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design. acs.orgnih.govmdpi.com

The synthesis of a library of analogues with variations in the substitution pattern on the aromatic ring could lead to the discovery of potent and selective research tools. For instance, modifying the position or nature of the halogen, or altering the alkyl substituents on the amine and the ring, could fine-tune the molecule's electronic and steric properties, leading to new compounds with applications as probes for biological systems or as components in advanced materials. nih.govmdpi.commdpi.comresearchgate.net

Interdisciplinary Research Opportunities

The versatile structure of this compound opens up numerous opportunities for interdisciplinary research, bridging chemistry with materials science, biology, and environmental science.

In materials science , brominated aromatic compounds are known to be useful as flame retardants and as building blocks for conductive polymers. acs.org Future research could explore the incorporation of this compound into new polymer backbones to create materials with enhanced thermal stability or specific electronic properties.

In the field of medicinal chemistry , substituted anilines are common motifs in pharmacologically active compounds. chemicalbook.comketonepharma.comguidechem.com The unique combination of substituents in this compound could serve as a starting point for the development of new therapeutic agents. Its potential as a precursor for agrochemicals like herbicides and fungicides also warrants investigation. ketonepharma.com

Furthermore, the compound and its derivatives could be explored for their use in sensor technology . The amine group can act as a binding site for metal ions, and the aromatic ring's fluorescence could be modulated upon binding, making such molecules potential candidates for chemosensors. nih.govacs.org

The table below summarizes the potential interdisciplinary research areas and the specific roles this compound or its analogues could play.

FieldPotential ApplicationRationale
Materials ScienceFlame retardants, Conductive polymersPresence of bromine and an aromatic system.
Medicinal ChemistryDrug discovery, AgrochemicalsSubstituted aniline (B41778) scaffold is a known pharmacophore.
Sensor TechnologyChemosensors for metal ionsAmine group for binding and aromatic ring for signaling.
Environmental ScienceBioremediation studiesUnderstanding the fate of halogenated organic compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.